molecular formula C22H19N5O4S2 B6554142 7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040682-88-9

7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554142
CAS No.: 1040682-88-9
M. Wt: 481.6 g/mol
InChI Key: LWSLHUUVRCJPIP-UHFFFAOYSA-N
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Description

7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C22H19N5O4S2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.08784645 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S2/c1-12-15(23-21(31-12)13-6-4-7-17(29-2)19(13)30-3)11-33-22-25-24-20(28)16-10-14(26-27(16)22)18-8-5-9-32-18/h4-10H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSLHUUVRCJPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step organic reactions that incorporate various functional groups. The general synthetic route includes:

  • Preparation of the Oxazole Derivative : Starting with appropriate precursors to form the oxazole ring.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
  • Formation of the Pyrazolo-triazinone Core : Utilizing cyclization techniques to construct the pyrazolo[1,5-d][1,2,4]triazin framework.

The characterization is performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest its potential as an antibacterial agent. For instance:

Bacterial Strain MIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.30

These results were obtained through standard broth microdilution methods, demonstrating its efficacy comparable to conventional antibiotics like ciprofloxacin .

Anticancer Properties

In vitro assays have shown that the compound possesses cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Ranged from 10 to 15 μM depending on the cell line.

Molecular docking studies revealed that the compound interacts with key targets involved in cancer progression, such as DNA gyrase and topoisomerase II, indicating a potential mechanism for its anticancer activity .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis and replication.
  • Receptor Binding : It potentially binds to DNA-related targets, disrupting normal cellular processes.

Case Studies

A recent study focused on a series of derivatives related to this compound demonstrated enhanced biological activity through structural modifications. The introduction of additional functional groups improved solubility and bioavailability while maintaining or enhancing antimicrobial efficacy .

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